Dinitramine
Overview
Description
Dinitramine is a soil-incorporated pre-plant herbicide known for its low aqueous solubility and low volatility. It is primarily used in agriculture to control weeds before they emerge, ensuring better crop yields. The compound is moderately persistent in soils, depending on local conditions, and is not expected to leach into groundwater .
Mechanism of Action
Target of Action
Dinitramine, a type of dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth as they form the structural basis for the mitotic spindle during cell division. By acting on these proteins, this compound can effectively inhibit the growth of plants, particularly their shoot and root systems .
Mode of Action
This compound interacts with its target, the tubulin proteins, by binding to them and disrupting their normal function . This interaction leads to a significant decrease in the activity of plasma-membrane-specific enzymes, such as pH 6.5 ATPase and glucan synthetase . The inhibition of these enzymes results in an overall reduction in membrane function through the inactivation of membrane-associated proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting the function of tubulin proteins, this compound disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption leads to the inhibition of shoot and root growth in plants .
Result of Action
The action of this compound leads to a decrease in the activity of certain enzymes, resulting in a reduction in membrane function . This effect is temporary, with enzyme activity returning to control levels within 8 hours of treatment with this compound . The overall result is an inhibition of plant growth, particularly in the shoots and roots .
Action Environment
This compound is a soil-incorporated pre-plant herbicide . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soils can vary depending on local conditions . It can enter habitats surrounding croplands through drift, runoff, and/or volatilization .
Biochemical Analysis
Biochemical Properties
Dinitramine acts specifically on tubulin proteins, inhibiting the growth of plant shoots and roots . It interacts with these proteins, causing a disruption in the normal biochemical reactions within the plant cells
Cellular Effects
This compound’s impact on cells is primarily through its interaction with tubulin proteins, which play a crucial role in cell division and structure . This interaction can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin proteins, inhibiting their normal function This can lead to changes in gene expression and can affect enzyme activity within the cell
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of 24–39 to 76–98 days in agricultural relevant soils under aerobic conditions at 20 °C . Over time, physical, chemical, or microbiological transformations can occur, with a residual dose remaining in the soil for up to 300–400 days .
Dosage Effects in Animal Models
Acute toxicity varies from slightly to high in terrestrial and aquatic species (i.e., nematodes, earthworms, snails, insects, crustaceans, fish, and mammals) depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Metabolic Pathways
It is known that this compound acts on tubulin proteins, which play a crucial role in many cellular processes
Transport and Distribution
Given its interaction with tubulin proteins, it is likely that it may be transported along the cytoskeleton .
Subcellular Localization
Given its interaction with tubulin proteins, it is likely localized to areas of the cell where these proteins are abundant, such as the cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinitramine can be synthesized through various methods. One common approach involves the preparation of dinitraminic acid (HN(NO2)2) via ion exchange chromatography. This acid can then react with basic copper(II) carbonate to form copper(II) dinitramide. This intermediate can be further reacted with nitrogen-rich ligands to produce various this compound complexes .
Industrial Production Methods: In industrial settings, the preferred method for producing ammonium dinitramide, a related compound, involves the nitro-sulfur mixed acid method This method is favored for its high yield, simplicity, and easy access to raw materialsNanofiltration has been employed to purify the product, achieving high purity and recovery rates .
Chemical Reactions Analysis
Types of Reactions: Dinitramine undergoes several types of chemical reactions, including thermal decomposition, oxidation, and substitution reactions.
Common Reagents and Conditions:
Thermal Decomposition: This reaction involves the breakdown of this compound at elevated temperatures, producing gases such as ammonia, water, nitrogen, nitric oxide, and nitrogen dioxide.
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various nitrogen oxides.
Substitution: The compound can undergo substitution reactions with different ligands to form new complexes.
Major Products: The major products formed from these reactions include nitrogen-rich complexes, various nitrogen oxides, and other by-products depending on the reaction conditions .
Scientific Research Applications
Dinitramine has several applications in scientific research:
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Comparison with Similar Compounds
Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.
Pendimethalin: Known for its use in controlling annual grasses and some broadleaf weeds.
Uniqueness: Dinitramine is unique in its moderate persistence in soils and its specific action on tubulin proteins, making it an effective and relatively safe herbicide for pre-plant applications .
Properties
IUPAC Name |
3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDYMSKSGFSLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040265 | |
Record name | Dinitramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
Record name | Dinitramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4973 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |
Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cc at 25 °C | |
Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |
Record name | Dinitramine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4973 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Prevents germination of seeds and inhibits root growth. | |
Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals | |
CAS No. |
29091-05-2 | |
Record name | Dinitramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dinitramine [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinitramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |
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Record name | DINITRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.0-99.0 °C | |
Record name | DINITRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary site of action for dinitramine in plants?
A1: Research suggests that this compound's initial site of action is the plasma membrane of plant cells [, ].
Q2: How does this compound affect the plasma membrane?
A2: this compound disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after this compound treatment [, ].
Q3: What are the visible effects of this compound on susceptible plant species?
A3: this compound causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].
Q4: Does this compound affect microtubules in organisms other than plants?
A4: Yes, this compound exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.
Q6: Are there any spectroscopic data available for this compound?
A6: While the provided research doesn't explicitly mention specific spectroscopic data for this compound, techniques like GLC analysis have been used to quantify this compound in soil samples [].
Q7: How does soil organic matter content influence this compound activity?
A7: this compound adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].
Q8: Is this compound prone to photodecomposition?
A10: Yes, this compound is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].
Q9: Which structural features of this compound are thought to be important for its activity in Toxoplasma gondii?
A12: The presence of an amine group at the meta position of this compound appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].
Q10: How persistent is this compound in soil compared to other dinitroaniline herbicides?
A13: this compound is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].
Q11: Have any specific formulations been developed to improve this compound's stability or efficacy?
A14: While the provided research doesn't detail specific this compound formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].
Q12: What is the environmental fate of this compound?
A15: this compound can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].
Q13: Are there any known toxicological concerns associated with this compound?
A16: While not extensively covered in the provided research, toxicological data on this compound would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].
Q14: What are some potential alternatives to this compound for weed control?
A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to this compound. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].
Q15: What are some important tools and resources for this compound research?
A15: Research on this compound leverages a wide range of tools and techniques, including:
- Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying this compound and its degradation products in various matrices [, ].
- Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate this compound's efficacy and mode of action [, , ].
- Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].
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